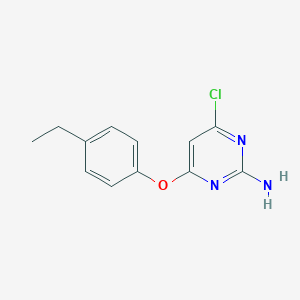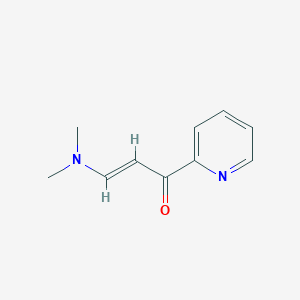![molecular formula C8H12N4O4 B186797 methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate CAS No. 55455-45-3](/img/structure/B186797.png)
methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate, also known as MNMEC, is a chemical compound that has been studied for its potential applications in scientific research. MNMEC has been shown to have unique properties that make it useful in a variety of research settings.
Wirkmechanismus
The mechanism of action of methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and replication. This inhibition can lead to the death of cancer cells and bacteria, making methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate a promising treatment option.
Biochemische Und Physiologische Effekte
Methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate has been shown to have several biochemical and physiological effects. In animal studies, methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate has been shown to reduce the growth of tumors and improve survival rates. methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate has also been shown to have antibacterial properties, making it a potential treatment option for antibiotic-resistant infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate for lab experiments is its specificity. methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate has been shown to target cancer cells and bacteria specifically, without affecting healthy cells. This makes it a promising treatment option with fewer side effects than traditional chemotherapy or antibiotics. However, methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Zukünftige Richtungen
There are several future directions for research on methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate. One area of focus is on understanding the mechanism of action of methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate in more detail. This could lead to the development of more effective treatments for cancer and bacterial infections. Another area of research is on the potential use of methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate in combination with other treatments, such as chemotherapy or radiation therapy. Finally, more research is needed to understand the potential side effects and limitations of methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate, as well as its potential applications in other areas of scientific research.
In conclusion, methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate is a promising compound with unique properties that make it useful in a variety of scientific research areas. Its specificity and potential for use in the treatment of cancer and bacterial infections make it an exciting area of research. However, more research is needed to fully understand its potential applications and limitations.
Synthesemethoden
Methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate can be synthesized through a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide to form 2-(2-methyl-5-nitroimidazol-1-yl)ethanol. This intermediate is then reacted with methyl isocyanate to form methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate. The synthesis process is relatively complex and requires careful attention to detail to ensure that the final product is pure and free of impurities.
Wissenschaftliche Forschungsanwendungen
Methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research is in the treatment of cancer. methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate has been shown to have anti-cancer properties and has been studied as a potential treatment for several types of cancer, including breast cancer and lung cancer. methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate has also been studied for its potential use in the treatment of bacterial infections, including those caused by antibiotic-resistant bacteria.
Eigenschaften
CAS-Nummer |
55455-45-3 |
|---|---|
Produktname |
methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate |
Molekularformel |
C8H12N4O4 |
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C8H12N4O4/c1-6-10-5-7(12(14)15)11(6)4-3-9-8(13)16-2/h5H,3-4H2,1-2H3,(H,9,13) |
InChI-Schlüssel |
MEBCWZZVDBDXJT-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCNC(=O)OC)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC=C(N1CCNC(=O)OC)[N+](=O)[O-] |
Andere CAS-Nummern |
55455-45-3 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



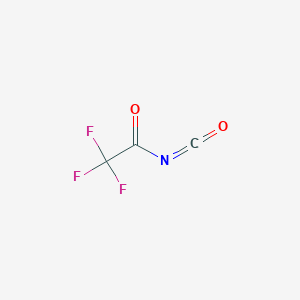


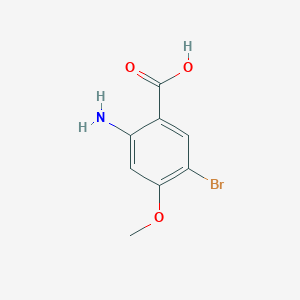


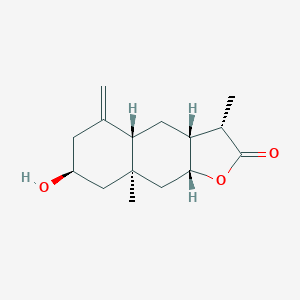
![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)


